

EBI-2511: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Overview of the Structure, Properties, and Mechanism of the EZH2 Inhibitor **EBI-2511**

Abstract

EBI-2511 is a potent and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma.[1] Developed through a scaffold hopping approach based on the clinical compound EPZ-6438, EBI-2511 exhibits a novel benzofuran core structure.[1] This document provides a comprehensive technical overview of EBI-2511, summarizing its chemical structure, physicochemical and biological properties, mechanism of action, and detailed experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of EZH2 inhibition.

Chemical Structure and Identification

EBI-2511 is a synthetic organic compound with a complex heterocyclic structure. Its systematic IUPAC name is N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide.



Identifier	Value	
IUPAC Name	N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide	
Synonyms	EBI2511, Compound 34	
CAS Number	2098546-05-3	
Molecular Formula	C34H48N4O4	
Molecular Weight	576.77 g/mol	
SMILES	CCN(C1CCOCC1)c1cc2oc(cc2c(C(=O)NCc2c(C)cc(C)[nH]c2=O)c1CC)C1CCN(CC1)C(C)C	
InChI Key	Not readily available	

Physicochemical Properties

Detailed experimental data on some physicochemical properties of **EBI-2511**, such as melting point, boiling point, and pKa, are not widely available in the public domain. However, some properties have been reported or can be predicted.

Property	Value	Source
Appearance	Solid	[2]
Solubility	DMSO: 5 mg/mL (8.67 mM)	[2]
Melting Point	No data available	
Boiling Point	No data available	_
pKa	No data available	-
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[2]



Biological Properties and Mechanism of Action

EBI-2511 is a highly potent inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] By inhibiting EZH2, **EBI-2511** leads to a decrease in global H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.

In Vitro Activity

EBI-2511 has demonstrated potent enzymatic and cellular activity against both wild-type and mutant forms of EZH2.

Assay Type	Cell Line / Enzyme	IC50
Enzymatic Activity	EZH2 (mutant A677G)	4.0 nM
Cellular Activity (H3K27me3 levels)	Pfeiffer (EZH2 mutant)	6.0 nM
Cellular Proliferation	WSU-DLCL2	55 nM

In Vivo Activity and Pharmacokinetics

EBI-2511 has shown significant in vivo efficacy in preclinical tumor models and possesses favorable pharmacokinetic properties that support oral administration.[1]

Pharmacokinetic Parameters in Preclinical Models[1]

Species	Dose (p.o.)	AUC₀-t (ng/mL·h)	Bioavailability (%)
Rat	5 mg/kg	239	9
Mouse	10 mg/kg	774	16

In Vivo Efficacy in Pfeiffer Xenograft Model[1]

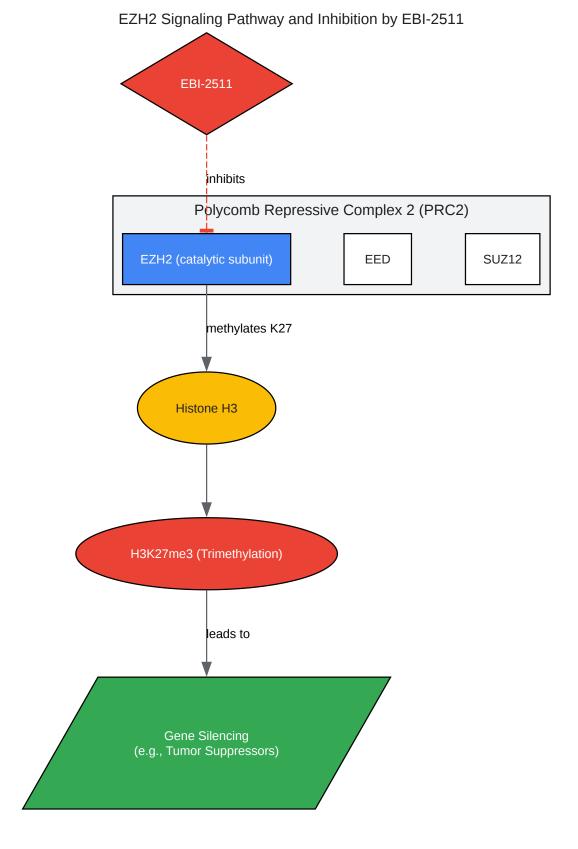


Treatment Group	Dose (oral, once daily)	Tumor Growth Inhibition (%)
EBI-2511	10 mg/kg	28
EBI-2511	30 mg/kg	83
EBI-2511	100 mg/kg	97
EPZ-6438 (reference)	100 mg/kg	Not specified, but inferior to EBI-2511

Signaling Pathway

The primary signaling pathway affected by **EBI-2511** is the EZH2-mediated gene silencing pathway. By inhibiting EZH2, **EBI-2511** disrupts the catalytic activity of the PRC2 complex, leading to a reduction in H3K27 trimethylation and subsequent derepression of target genes.





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Caption: EZH2 signaling pathway and its inhibition by EBI-2511.



Experimental Protocols

The following are summaries of the key experimental protocols used in the discovery and characterization of **EBI-2511**, as described in the primary literature.[1]

Synthesis of EBI-2511

A detailed, multi-step synthesis of **EBI-2511** (referred to as compound 34 in the publication) is provided in the supporting information of Lu et al., 2018.[1] The synthesis involves the construction of the benzofuran core, followed by the addition of the piperidine and pyridone moieties through a series of coupling and functional group manipulation reactions.

EZH2 Enzymatic Assay

The inhibitory activity of **EBI-2511** against the mutant EZH2 A677G enzyme was determined using a biochemical assay. The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. The reaction is incubated with the enzyme, substrate, and varying concentrations of the inhibitor. The amount of incorporated radioactivity is then quantified to determine the IC₅₀ value.

Cellular H3K27me3 Assay

The effect of **EBI-2511** on cellular H3K27 trimethylation was assessed in the Pfeiffer cell line, which harbors an EZH2 activating mutation. Cells were treated with different concentrations of **EBI-2511** for a specified period. Subsequently, histone proteins were extracted from the cell lysates, and the levels of H3K27me3 were quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

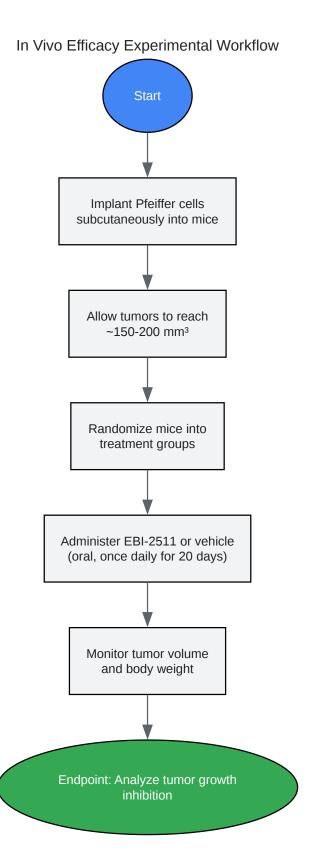
Pharmacokinetic (PK) Studies

Pharmacokinetic studies were conducted in rats and mice to evaluate the oral bioavailability and other PK parameters of **EBI-2511**. The compound was administered intravenously (i.v.) and orally (p.o.) to different groups of animals. Blood samples were collected at various time points post-administration, and the plasma concentrations of **EBI-2511** were determined by liquid chromatography-mass spectrometry (LC-MS).

In Vivo Antitumor Efficacy Study



The in vivo antitumor activity of **EBI-2511** was evaluated in a Pfeiffer cell line xenograft model in immunocompromised mice.





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Caption: Workflow for the in vivo xenograft study of **EBI-2511**.

Conclusion

EBI-2511 is a novel, potent, and orally active EZH2 inhibitor with a distinct benzofuran scaffold. It demonstrates significant in vitro and in vivo activity against cancer cells harboring EZH2 mutations. The data presented in this technical guide, including its chemical and biological properties, mechanism of action, and detailed experimental methodologies, provide a valuable resource for researchers and drug developers in the field of oncology and epigenetic therapeutics. Further investigation into the clinical potential of **EBI-2511** is warranted.

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References

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